molecular formula C8H7ClN2O B14850587 3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Cat. No.: B14850587
M. Wt: 182.61 g/mol
InChI Key: VRPFKZRWQIVKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that contains a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using chloro-substituted precursors and appropriate catalysts.

    Reaction Conditions: These reactions often require controlled temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Halogen substitution reactions where the chlorine atom is replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions may produce various substituted naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.

    Chloro-substituted Heterocycles: Other heterocyclic compounds with chlorine substituents.

Uniqueness

3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is unique due to its specific structure and the presence of both the naphthyridine core and the chloro substituent. This combination may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-6,8-dihydro-5H-1,6-naphthyridin-7-one

InChI

InChI=1S/C8H7ClN2O/c9-6-1-5-3-11-8(12)2-7(5)10-4-6/h1,4H,2-3H2,(H,11,12)

InChI Key

VRPFKZRWQIVKQK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.